molecular formula C15H18Cl2N2O3 B1677825 Oxadiazon CAS No. 19666-30-9

Oxadiazon

Cat. No.: B1677825
CAS No.: 19666-30-9
M. Wt: 345.2 g/mol
InChI Key: CHNUNORXWHYHNE-UHFFFAOYSA-N
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Description

Oxadiazon is a pre-emergent or early post-emergent herbicide widely used for the control of annual grasses and broadleaf weeds. It is particularly effective in turfgrass, ornamental plants, and conifer nurseries . The compound is known for its persistence and residual activity, making it a valuable tool in weed management.

Mechanism of Action

Target of Action

Oxadiazon, a herbicide, primarily targets the process of photosynthesis in plants . It belongs to the WSSA group 14, which includes herbicides that inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of chlorophyll .

Mode of Action

This compound acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll production . This inhibition disrupts the process of photosynthesis, leading to the death of the plant . This compound is a pre-emergent or early post-emergent herbicide, meaning it is effective against plants in the early stages of growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chlorophyll biosynthesis pathway . By inhibiting PPO, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the production of chlorophyll . This disruption leads to a deficiency in chlorophyll, impairing the plant’s ability to carry out photosynthesis and ultimately leading to plant death .

Pharmacokinetics

This compound exhibits low mobility in soil, with a KFoc value ranging from 979 to 1527 mL/g, indicating its tendency to bind to organic matter . It is stable to hydrolysis at pH 4, 5, and 7, but hydrolyses at pH 9 . These properties influence the bioavailability of this compound in the environment .

Result of Action

The primary result of this compound’s action is the death of the plant due to the disruption of photosynthesis . In rice plants, this compound causes brown spots on the foliage at higher rates . In barnyardgrass, it inhibits CO2 fixation and the export of fixed carbon .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. It persists in the environment bound to organic matter . The presence of organic matter in the environment can affect the bioavailability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Oxadiazon interacts with various biomolecules in the biochemical reactions. It is known to inhibit the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts these biosynthetic pathways, leading to the death of the plant cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing irreversible cell membrane damage . This damage is primarily due to the inhibition of protoporphyrinogen oxidase, which leads to the accumulation of protoporphyrin IX, a molecule that can cause oxidative damage to cell membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme protoporphyrinogen oxidase, inhibiting its activity . This inhibition disrupts the biosynthesis of chlorophyll and heme, essential components for the survival of plant cells . The disruption in these pathways leads to cell death, thereby preventing the growth of weeds .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a persistent effect over time . It remains stable and continues to inhibit the growth of weeds effectively

Metabolic Pathways

This compound is involved in the heme and chlorophyll biosynthesis pathways by virtue of its inhibition of the enzyme protoporphyrinogen oxidase

Transport and Distribution

It is known that this compound is minimally translocated within plant tissues . Only about 2 to 3% of applied this compound is translocated in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxadiazon is synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-isopropoxyphenylhydrazine with tert-butyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to ensure the final product’s purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • Acifluorfen
  • Oxyfluorfen
  • Fluorodifen
  • Nitrofen

Properties

IUPAC Name

5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one
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InChI

InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3
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InChI Key

CHNUNORXWHYHNE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl
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Molecular Formula

C15H18Cl2N2O3
Record name OXYDIAZON
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DSSTOX Substance ID

DTXSID3024239
Record name Oxadiazon
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Molecular Weight

345.2 g/mol
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Physical Description

Oxydiazon is a crystalline solid. Used as an herbicide., White odorless solid; [Merck Index]
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Solubility

Solubility in methanol, ethanol ca 100, cyclohexane 200, acetone, isophorone, methyl ethyl ketone, carbon tetrachloride ca 600, toluene, benzene, chloroform ca 1000 (all in g/l, 20 °C), Soluble in solvents, In water, 0.7 mg/l @ 24 °C
Record name OXADIAZON
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Density

1.26 mg/l
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Vapor Pressure

0.00000011 [mmHg], 1.15X10-7 mm Hg @ 22 °C
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Color/Form

White crystals, Colorless crystals

CAS No.

19666-30-9
Record name OXYDIAZON
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Record name 3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
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Melting Point

90 °C
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Synthesis routes and methods

Procedure details

3-isopropyl-2,1,3-benzothiaziadinone-4,2,2-dioxide; 2-(α-naphthoxy)-N,N-diethylpropionamide; 3-amino-2,5-dichlorobenzoic acid; 4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yl-p-toluene sulfonate; 2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazine-2-yl)aminocarbonyl]benzenesulfonamide; methyl 2-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonylaminosulfonylmethyl]benzoate; N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide; 2-[1-(N-allyloxyamino)butylidene]-4-methoxycarbonyl-5,5-dimethylcylohexane-1,3-dione sodium salt; 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxy-2-cyclohexan-1-one; etc.
[Compound]
Name
3-isopropyl-2,1,3-benzothiaziadinone-4,2,2-dioxide
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Name
4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yl-p-toluene sulfonate
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Reaction Step Seven
Name
2-[1-(N-allyloxyamino)butylidene]-4-methoxycarbonyl-5,5-dimethylcylohexane-1,3-dione sodium salt
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0 (± 1) mol
Type
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Reaction Step Eight
[Compound]
Name
2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxy-2-cyclohexan-1-one
Quantity
0 (± 1) mol
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Reaction Step Nine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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